molecular formula C12H17NO4 B13301342 Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate

Cat. No.: B13301342
M. Wt: 239.27 g/mol
InChI Key: XPTURZQOXLSXHN-UHFFFAOYSA-N
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Description

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate is a complex organic compound with the molecular formula C12H17NO4. It is known for its unique structure, which includes a quinoline core with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • Mthis compound
  • Ethyl 2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 8a-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4a-carboxylate

InChI

InChI=1S/C12H17NO4/c1-2-17-10(15)11-6-3-4-7-12(11,16)13-9(14)5-8-11/h5,8,16H,2-4,6-7H2,1H3,(H,13,14)

InChI Key

XPTURZQOXLSXHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCCC1(NC(=O)C=C2)O

Origin of Product

United States

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